Tamnorzatinib Axl/Mer Equipotent Dual Inhibition vs. Axl-Selective Bemcentinib
Tamnorzatinib inhibits Axl and Mer with nearly equipotent activity (IC₅₀ 0.7 nM and 1.0 nM, respectively; Mer/Axl ratio = 1.4) [1]. In contrast, Bemcentinib (R428) is an Axl-selective inhibitor (Axl IC₅₀ = 14 nM) with 50- to 100-fold selectivity over Mer, meaning it largely spares Mer at pharmacologically relevant concentrations . LDC1267 demonstrates the opposite profile, with preferential Mer inhibition (IC₅₀ <5 nM) and weaker Axl activity (IC₅₀ = 29 nM; Axl/Mer ratio ≈ 6) . The equipotent dual inhibition profile of Tamnorzatinib is unique among clinically evaluated TAM inhibitors.
| Evidence Dimension | In vitro kinase inhibition potency (IC₅₀) and selectivity ratio |
|---|---|
| Target Compound Data | Axl IC₅₀ = 0.7 nM; Mer IC₅₀ = 1.0 nM; Mer/Axl ratio = 1.4 |
| Comparator Or Baseline | Bemcentinib (R428): Axl IC₅₀ = 14 nM; Mer IC₅₀ = 700-1400 nM; Mer/Axl ratio = 50-100. LDC1267: Mer IC₅₀ <5 nM; Axl IC₅₀ = 29 nM; Axl/Mer ratio ≈ 6 |
| Quantified Difference | Tamnorzatinib Mer/Axl ratio is 35- to 70-fold lower (more equipotent) than Bemcentinib; Tamnorzatinib Axl/Mer ratio is ~4-fold lower than LDC1267 |
| Conditions | Biochemical kinase inhibition assays using recombinant Axl and Mer kinases |
Why This Matters
For experimental systems where both Axl and Mer contribute to the disease phenotype (e.g., AML with FLT3-ITD, EGFR-TKI-tolerant NSCLC), equipotent dual inhibition may be mechanistically required, making Tamnorzatinib the only appropriate tool compound among clinically evaluated TAM inhibitors.
- [1] MedChemExpress. Tamnorzatinib (ONO-7475) Product Datasheet. Cat. No. HY-114358. View Source
